Chemical structure and properties of 4-bromoisoquinoline-5-sulfonyl chloride hydrochloride
Chemical structure and properties of 4-bromoisoquinoline-5-sulfonyl chloride hydrochloride
An In-depth Technical Guide to 4-Bromoisoquinoline-5-sulfonyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromoisoquinoline-5-sulfonyl chloride hydrochloride, a critical chemical intermediate in pharmaceutical research and development. The document details its chemical structure, physicochemical properties, a validated synthesis protocol, and its significant applications, particularly as a precursor for potent Rho-kinase (ROCK) inhibitors. We explore the compound's reactivity, analytical characterization, and essential safety and handling protocols. This guide is intended to serve as an authoritative resource for scientists leveraging this versatile compound in the discovery of novel therapeutics.
Introduction: A Key Building Block in Modern Drug Discovery
4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride is a highly reactive chemical intermediate that has garnered significant attention in medicinal chemistry. While not an active pharmaceutical ingredient itself, its true value lies in its molecular architecture—a scaffold perfectly primed for the synthesis of targeted therapeutics. The presence of a highly reactive sulfonyl chloride group on the isoquinoline core makes it an ideal starting point for creating diverse libraries of sulfonamide derivatives.[1]
Its most prominent role is in the development of Rho-kinase (ROCK) inhibitors.[2][3][4] The Rho/ROCK signaling pathway is a central regulator of numerous cellular processes, including cytoskeletal organization, cell migration, and smooth muscle contraction.[3][5] Dysregulation of this pathway is implicated in a wide range of pathologies, from cardiovascular diseases like hypertension to neurological disorders and cancer metastasis.[2][3] Consequently, molecules derived from 4-bromoisoquinoline-5-sulfonyl chloride are instrumental in the ongoing research and development of novel treatments for these conditions.[6]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application in research. 4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride is an off-white to light yellow crystalline powder.[1][7] Its identity and key properties are summarized below.
Chemical Structure
The molecule consists of an isoquinoline ring system brominated at the 4-position and functionalized with a sulfonyl chloride group at the 5-position. It is typically supplied as a hydrochloride salt to improve stability.
Caption: Workflow for the synthesis of 4-bromoisoquinoline-5-sulfonyl chloride.
Step-by-Step Experimental Protocol
This protocol is adapted from established synthetic procedures. [8]It is critical to perform these steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
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5-amino-4-bromoisoquinoline (4.46 g)
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Concentrated Hydrochloric Acid (d=1.19) (44 mL)
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Sodium Nitrite (1.93 g)
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Acetic Acid saturated with Sulfur Dioxide (48 mL)
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Cuprous Chloride (0.65 g)
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Dichloromethane (DCM)
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Magnesium Sulfate (anhydrous)
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Water
Procedure:
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Preparation of the Amine Salt: In a suitable reaction vessel, dissolve 5-amino-4-bromoisoquinoline (4.46 g) in concentrated hydrochloric acid (44 mL). This step is crucial as the diazotization requires the amine to be in its protonated, soluble form.
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Cooling: Cool the solution to -5 °C using an appropriate cooling bath (e.g., ice-salt). Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed in the next step.
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Diazotization: Slowly add a pre-prepared solution of sodium nitrite (1.93 g) in water (10 mL) to the cooled amine solution. Stir the reaction mixture vigorously at 0 °C for 1 hour. The formation of the diazonium salt is the key transformation.
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Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous chloride (0.65 g) in water (5.6 mL) and add it to acetic acid saturated with sulfur dioxide (48 mL). Pour the cold diazonium salt solution from step 3 into this mixture. The diazonium group is replaced by the sulfonyl chloride group, often accompanied by the evolution of nitrogen gas.
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Reaction Completion and Workup: Stir the mixture until the evolution of gas ceases. This indicates the reaction is complete.
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Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into dichloromethane (2 x 100 mL). The organic solvent will selectively dissolve the desired sulfonyl chloride product.
-
Washing and Drying: Combine the organic layers, wash with water to remove residual acids and salts, and then dry over anhydrous magnesium sulfate to remove any remaining water.
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Isolation: Concentrate the dried organic solution under reduced pressure to yield 4-bromoisoquinoline-5-sulfonyl chloride (approx. 5.6 g) as a yellow solid. [8]This crude product is often of sufficient purity for subsequent synthetic steps without further purification. [8]
Reactivity and Role in ROCK Inhibition
The synthetic utility of 4-bromoisoquinoline-5-sulfonyl chloride hydrochloride stems from the high reactivity of the sulfonyl chloride functional group. [1][7]This group is an excellent electrophile, readily reacting with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. This reaction is the cornerstone of its use in constructing libraries of potential drug candidates. [1]
The Rho/ROCK Signaling Pathway
The therapeutic target of compounds derived from this intermediate is often the Rho-associated coiled-coil-containing protein kinase (ROCK). [3]ROCKs are key downstream effectors of the small GTPase RhoA. [2][5]When activated, ROCK phosphorylates numerous substrates, leading to increased actin-myosin contractility and stress fiber formation. [4][5]
Caption: Simplified Rho/ROCK signaling pathway and the action of a ROCK inhibitor.
By designing molecules that fit into the ATP-binding pocket of ROCK, researchers can prevent the phosphorylation of its targets, thereby modulating cellular processes. [3][4]This inhibitory action is the basis for the therapeutic potential of ROCK inhibitors in treating hypertension, glaucoma, and cancer metastasis. [2][3][6]
Analytical Characterization
Confirming the identity and purity of 4-bromoisoquinoline-5-sulfonyl chloride hydrochloride is essential. Standard analytical techniques are employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the isoquinoline ring system.
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Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying key functional groups. Sulfonyl chlorides exhibit strong, characteristic absorption bands in the IR spectrum, typically around 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. [9]* Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The presence of bromine and chlorine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum, providing definitive structural confirmation.
Safety, Handling, and Storage
Due to its reactivity and hazardous nature, 4-bromoisoquinoline-5-sulfonyl chloride hydrochloride must be handled with care. It is classified as a poisonous and corrosive substance. [1][10]
Hazard Information
| Hazard | Description | Pictogram | Source(s) |
| Corrosion | H314: Causes severe skin burns and eye damage. | GHS05 | [10] |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | GHS07 | [11] |
| Irritation | May cause respiratory irritation. | GHS07 | [11] |
Recommended Procedures
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Handling: Always handle this compound in a well-ventilated fume hood. [11][12]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields. [12]Avoid breathing dust. [11][13]* Storage: Store in a cool, dry place away from sunlight, humidity, and incompatible materials such as strong oxidizing agents. [1][7][13]Keep the container tightly closed to prevent degradation from moisture. [7][12]A recommended storage condition is refrigeration. [11]* First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention. [11][14]If inhaled, move the person to fresh air. [11]If swallowed, rinse mouth and get immediate medical attention. [11]
Conclusion
4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride is a cornerstone intermediate for the synthesis of advanced sulfonamide-based compounds. Its well-defined structure, high reactivity, and established synthetic protocols make it an invaluable tool for medicinal chemists. Its primary application in the development of ROCK inhibitors highlights its importance in addressing a multitude of diseases with unmet medical needs. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to unlock its full potential in the pursuit of novel and effective therapeutics.
References
- Patsnap Synapse. (2024, June 21). What are RHOK inhibitors and how do they work?
- Scilight Press. (2025, September 5). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases.
- Wikipedia. Rho kinase inhibitor.
- University of Miami. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential.
- ExporterIndia.com. Buy 4-Bromoisoquinoline-5-sulfonylchloridehydrochloride - Copy at Best Price, Analytical Grade with 98% Purity.
- Loirand, G. (2015). Rho Kinase (ROCK) Inhibitors. PMC.
- PrepChem.com. Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride.
- Tradeindia.
- Sigma-Aldrich. 4-bromoisoquinoline-5-sulfonyl chloride | 127625-94-9.
- ThermoFisher. (2025, September 15).
- MBL International. (2020, February 13).
- Fisher Scientific.
- Fisher Scientific. (2010, November 5).
- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
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